2-(2-Tert-butylphenoxy)-5-methyl-3-nitropyridine
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Overview
Description
2-(2-Tert-butylphenoxy)-5-methyl-3-nitropyridine is an organic compound that features a pyridine ring substituted with a tert-butylphenoxy group, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butylphenoxy)-5-methyl-3-nitropyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-tert-butylphenol and 5-methyl-3-nitropyridine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A suitable solvent such as dichloromethane or toluene is used.
Catalysts: A base such as potassium carbonate is often used to facilitate the reaction.
Procedure: The 2-tert-butylphenol is reacted with 5-methyl-3-nitropyridine in the presence of the base and solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Tert-butylphenoxy)-5-methyl-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butylphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of 2-(2-tert-butylphenoxy)-5-methyl-3-aminopyridine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Tert-butylphenoxy)-5-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Tert-butylphenoxy)-5-methyl-3-nitropyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-tert-Butylphenoxy)ethanamine
- 2-tert-Butylphenol
- 2-(2-tert-Butylphenoxy)acetic acid
Uniqueness
2-(2-Tert-butylphenoxy)-5-methyl-3-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H18N2O3 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
2-(2-tert-butylphenoxy)-5-methyl-3-nitropyridine |
InChI |
InChI=1S/C16H18N2O3/c1-11-9-13(18(19)20)15(17-10-11)21-14-8-6-5-7-12(14)16(2,3)4/h5-10H,1-4H3 |
InChI Key |
WPIDSSVONMUUCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)OC2=CC=CC=C2C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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